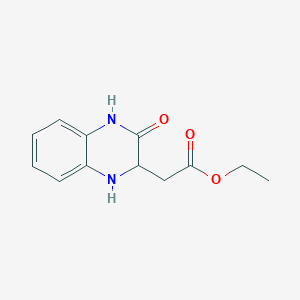

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate

Description

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate (CAS: 37931-42-3) is a quinoxaline derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.26 g/mol . Its structure features a quinoxaline core substituted with an ethyl acetate group at the 2-position and a ketone at the 3-position (Figure 1). This compound is synthesized via alkylation of quinoxaline precursors with ethyl chloroacetate under basic conditions . Crystallographic studies reveal intramolecular hydrogen bonding (N—H···O and C—H···O) that stabilizes its conformation and influences crystal packing .

Properties

IUPAC Name |

ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6,10,13H,2,7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGZZFZBNJHEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate typically involves the reaction of o-phenylenediamine with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

- Molecular Formula: C₁₂H₁₄N₂O₃

- Molar Mass: 234.25 g/mol

- Chemical Structure: The compound features a quinoxaline moiety which is significant for its biological activities.

Medicinal Chemistry Applications

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate has been studied for its potential therapeutic effects:

- Antimicrobial Activity:

- Anticancer Properties:

- Neurological Research:

Agricultural Applications

The compound's biological activity extends beyond human health:

- Pesticide Development:

- Plant Growth Regulation:

Materials Science Applications

In materials science, this compound is being explored for:

- Polymer Synthesis:

- Nanotechnology:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined for several strains, showing promising results that warrant further exploration for pharmaceutical applications.

Case Study 2: Neuroprotective Effects

In a controlled experiment involving neuroblastoma cell lines, treatment with the compound resulted in a marked decrease in cell viability under oxidative stress conditions. This suggests potential applications in neuroprotection and warrants further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Observations :

- Core Heterocycle: Quinoxaline derivatives exhibit planar aromaticity, favoring π-π interactions, while isothiazolo-pyridine and benzoxazine cores introduce sulfur or oxygen atoms, altering electronic properties .

- Hydrogen Bonding: this compound forms intramolecular N—H···O bonds, stabilizing its conformation .

Biological Activity

Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate (CAS No. 37931-42-3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 234.26 g/mol

CAS Number: 37931-42-3

The compound features a quinoxaline core, which has been associated with various pharmacological effects including anticancer, antibacterial, and antiviral activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

-

Inhibition of COX-2 and LDHA:

- A study demonstrated that certain quinoxaline derivatives inhibited cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in cancer progression. The compound's structure suggests it may also exhibit similar inhibitory effects, contributing to its anticancer activity .

- Cytotoxicity Against Cancer Cell Lines:

Antiviral Activity

The antiviral potential of quinoxaline derivatives has been documented, particularly against Herpesviridae. Although specific data for this compound is not extensively reported, related compounds have demonstrated significant antiviral effects in vitro .

The biological activities of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition:

- Cell Cycle Arrest:

- Reactive Oxygen Species (ROS) Generation:

Case Studies and Research Findings

A systematic review highlighted the diverse biological activities of quinoxaline derivatives:

Q & A

Basic Research Questions

Q. How is the crystal structure of Ethyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate determined, and what are its key geometric parameters?

- Methodology : Single-crystal X-ray diffraction is the primary method, using programs like SHELXL for refinement . Key geometric parameters include bond lengths (e.g., O1–C7: 1.240 Å, C7–C8: 1.511 Å) and angles (e.g., N1–C7–C8: 115.7°), with hydrogen bonding (N–H···O and C–H···O) stabilizing the lattice .

- Data Analysis : The molecule adopts a planar quinoxaline ring system with a puckered dihydroquinoxalinone moiety. Torsional angles (e.g., C8–N2–C1–C6: 37.4°) indicate conformational flexibility .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Methodology : Catalytic hydrogenation with Pd/C in ethanol under H₂ atmosphere for 10 hours yields the title compound, followed by recrystallization from ethanol . Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C) and monitoring reaction progress via TLC .

- Validation : Purity is confirmed by melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR) .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

- Methodology : Analyze intermolecular interactions using Mercury or OLEX2 software. The crystal packing is stabilized by N1–H1A···O1 (2.86 Å) and C12–H12C···O2 (3.11 Å) hydrogen bonds, forming a 3D network .

- Implications : These interactions contribute to thermal stability (verified by TGA) and solubility profiles, critical for formulation studies .

Q. What methodologies are recommended for resolving data contradictions in crystallographic refinement using SHELX programs?

- Troubleshooting : For SHELXL, check for overfitting by monitoring R-factor convergence. Use the

L.S.command to refine anisotropic displacement parameters iteratively. Discrepancies in bond lengths (e.g., C8A–C9A: 1.54 Å vs. C8–C9: 1.511 Å) may indicate disorder; apply PART/SUMP instructions to model alternative conformations . - Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 ratios < 5% .

Q. What biological activities are associated with quinoxaline derivatives like this compound, and how are they experimentally validated?

- Mechanistic Studies : Quinoxalines exhibit anticancer activity via topoisomerase II inhibition (validated by DNA unwinding assays) and antimicrobial effects (tested via MIC assays against S. aureus and E. coli) .

- Experimental Design : For anti-inflammatory activity, use LPS-induced RAW264.7 macrophage models to measure TNF-α suppression via ELISA .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.